An In-depth Technical Guide to 2-Fluoro-4-iodophenyl isocyanate: Properties, Synthesis, and Applications in Kinase Inhibitor Scaffolds
An In-depth Technical Guide to 2-Fluoro-4-iodophenyl isocyanate: Properties, Synthesis, and Applications in Kinase Inhibitor Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Fluoro-4-iodophenyl isocyanate (CAS No. 139941-86-1) is a halogenated aromatic isocyanate that has emerged as a critical building block in medicinal chemistry, most notably in the synthesis of multi-kinase inhibitors for oncology. Its unique substitution pattern—featuring a reactive isocyanate group, a fluorine atom to modulate electronic properties and metabolic stability, and an iodine atom that serves as a handle for cross-coupling reactions—makes it a versatile synthon for creating complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, reactivity, and detailed protocols for its application in the synthesis of diaryl urea-based kinase inhibitors, offering field-proven insights for researchers in drug discovery and development.
Core Chemical and Physical Properties
2-Fluoro-4-iodophenyl isocyanate is a combustible liquid at room temperature that requires careful handling due to its toxicity and reactivity.[1][2] Its key physicochemical properties are summarized in the table below, providing essential data for reaction planning and safety assessments.
| Property | Value | Source(s) |
| CAS Number | 139072-17-6 | [1] |
| Molecular Formula | C₇H₃FINO | [1] |
| Molecular Weight | 263.01 g/mol | [1] |
| Boiling Point | 206-207 °C | [1][2] |
| Density | 1.949 g/mL at 25 °C | [1][2] |
| Refractive Index (n20/D) | 1.6150 | [1][2] |
| Storage Temperature | 2-8°C | [1][2] |
Synthesis and Spectroscopic Characterization
The synthesis of aryl isocyanates is typically achieved through the phosgenation of the corresponding aniline, or via alternative non-phosgene routes such as the Curtius or Hofmann rearrangement. A general, well-established method involves the reaction of an amine with triphosgene.[3]
Representative Synthesis Protocol: Aryl Isocyanate from Aryl Amine
Causality: This protocol leverages the reaction of an aryl amine with triphosgene (a safer solid substitute for phosgene gas) in the presence of a non-nucleophilic base like triethylamine. The amine attacks a carbonyl group of the triphosgene, leading to a cascade of reactions that ultimately eliminates HCl and forms the isocyanate functional group. The inert solvent, such as dichloromethane or toluene, is chosen for its ability to dissolve the reactants and its appropriate boiling point for the reaction temperature.
Step-by-Step Methodology:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the starting aryl amine (1.0 eq) and triethylamine (3.0 eq) in anhydrous toluene.
-
Cool the mixture to 0 °C using an ice bath.
-
In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous toluene.
-
Add the triphosgene solution dropwise to the stirred amine solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or infrared spectroscopy (observing the disappearance of the N-H stretch of the amine and the appearance of the strong N=C=O stretch of the isocyanate around 2250-2270 cm⁻¹).
-
Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The crude isocyanate can be purified by vacuum distillation to yield the final product.
Spectroscopic Data
The structural identity and purity of 2-Fluoro-4-iodophenyl isocyanate are confirmed through spectroscopic analysis.
-
Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of an isocyanate is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the -N=C=O group.[4] This peak typically appears in the range of 2250-2270 cm⁻¹.[3][5] The spectrum will also show characteristic peaks for the aromatic C-H and C=C stretching vibrations. An ATR-IR spectrum has been reported by Aldrich.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would show signals in the aromatic region (typically 7.0-8.0 ppm). The splitting pattern will be complex due to the fluorine and iodine substitution, with coupling between the protons and the fluorine atom (H-F coupling).
-
¹³C NMR: The carbon spectrum will show the characteristic signal for the isocyanate carbon at approximately 120-130 ppm. The aromatic carbons will appear in the 110-145 ppm range, with their chemical shifts influenced by the electron-withdrawing effects of the fluorine, iodine, and isocyanate groups. The carbon directly attached to the fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).[6][7][8]
-
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (263.01 g/mol ). The isotopic pattern of the molecular ion would be characteristic for a compound containing one iodine atom.
Reactivity and Key Transformations
The isocyanate group is a highly reactive electrophile, readily undergoing nucleophilic addition reactions with compounds containing active hydrogen atoms, such as amines, alcohols, and water.[9] This reactivity is central to its utility in organic synthesis.
Core Reactivity of 2-Fluoro-4-iodophenyl isocyanate.
Urea Formation: Synthesis of Kinase Inhibitor Scaffolds
The reaction of 2-Fluoro-4-iodophenyl isocyanate with an aromatic amine is a cornerstone transformation in the synthesis of numerous multi-kinase inhibitors, including Sorafenib and Regorafenib analogs.[10][11] This reaction forms a stable diaryl urea linkage, a key pharmacophore for binding to the hinge region of various kinases.
Causality: The lone pair of electrons on the amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate. This forms a zwitterionic intermediate that rapidly undergoes proton transfer to yield the stable urea product. The reaction is typically fast and high-yielding, often proceeding at room temperature without the need for a catalyst.[9][12] Acetone or other polar aprotic solvents are suitable for this transformation as they effectively dissolve the reactants without interfering with the reaction.[3]
Experimental Protocol: Synthesis of a Diaryl Urea Derivative
This protocol describes a general procedure for the reaction of 2-Fluoro-4-iodophenyl isocyanate with a substituted aromatic amine to form a diaryl urea.
Step-by-Step Methodology:
-
To a stirred solution of the desired aryl amine (1.0 eq) in a suitable solvent (e.g., acetone, THF, or DCM, 5-10 mL per mmol of amine), add a solution of 2-Fluoro-4-iodophenyl isocyanate (1.0 eq) in the same solvent dropwise at room temperature.[3]
-
Maintain the reaction temperature below 40 °C. The reaction is often exothermic.
-
Stir the reaction mixture at room temperature for 3-4 hours.[3]
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Upon completion, the urea product, which is often insoluble, will precipitate from the reaction mixture.
-
Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting solid can be purified by recrystallization or column chromatography.
Workflow for Diaryl Urea Synthesis.
Carbamate Formation
The reaction of 2-Fluoro-4-iodophenyl isocyanate with alcohols or phenols yields carbamates (urethanes). This reaction is generally slower than the reaction with amines and may require heating or catalysis, often with a tertiary amine or an organotin compound.[13][14]
Causality: Similar to the reaction with amines, the oxygen of the hydroxyl group acts as a nucleophile. However, its lower nucleophilicity compared to nitrogen means that more forcing conditions are often necessary. The catalyst, such as a tertiary amine, acts as a base to deprotonate the alcohol, increasing its nucleophilicity and accelerating the reaction.
Applications in Drug Discovery
The primary and most significant application of 2-Fluoro-4-iodophenyl isocyanate is as a key intermediate in the synthesis of targeted cancer therapies. The diaryl urea motif formed from this reagent is a privileged structure for the inhibition of several protein kinases involved in tumor angiogenesis and proliferation.[15][16][17]
The fluorine atom at the 2-position can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability by blocking potential sites of oxidation. The iodine atom at the 4-position serves as a versatile synthetic handle, allowing for further molecular elaboration through reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. The incorporation of fluorine into organic compounds can significantly alter their biological properties, including lipophilicity, bioavailability, and metabolic stability.[18][19][20]
Safety and Handling
2-Fluoro-4-iodophenyl isocyanate is a hazardous chemical and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[1][2]
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[1] Causes skin and serious eye irritation. May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1]
-
PPE: Wear protective gloves, protective clothing, eye protection, and a face shield.[2] Use a respirator with an appropriate filter (e.g., type ABEK).[2]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place at 2-8°C.[1][2] It is sensitive to moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon).
Conclusion
2-Fluoro-4-iodophenyl isocyanate is a high-value reagent for the synthesis of complex, biologically active molecules. Its defined reactivity, centered on the electrophilic isocyanate group, combined with the strategic placement of fluorine and iodine atoms, provides medicinal chemists with a powerful tool for constructing diaryl urea scaffolds and exploring chemical space in the pursuit of novel kinase inhibitors. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use in a research and development setting.
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